molecular formula C14H19NO2S2 B2530965 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1448130-34-4

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2530965
CAS No.: 1448130-34-4
M. Wt: 297.43
InChI Key: OIGDLEBZCCMAJA-UHFFFAOYSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide is a chemical compound of significant interest in advanced neuroscientific and pharmacological research. While the specific mechanism of action for this compound is an active area of investigation, its molecular structure suggests potential for interacting with key neurological targets. Research on compounds with structural similarities indicates potential relevance for the study of serotonergic receptors, particularly the 5-HT2 class, which are crucial in regulating sensorimotor functions and cognitive processing . The compound's benzamide core is a pharmacophore found in several neuroactive substances, and its methoxytetrahydrothiophene moiety may influence its binding affinity and selectivity. This makes it a valuable chemical tool for probing novel signaling pathways in the central nervous system. Scientists are exploring its applications in the characterization of receptor function and the development of new pharmacological probes. Its research value lies in its potential to help elucidate complex neurochemical mechanisms, contributing to a deeper understanding of brain function and dysfunction. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c1-17-14(7-8-19-10-14)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDLEBZCCMAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiophene ring, followed by methoxylation.

    Attachment of the Benzamide Core: The methoxytetrahydrothiophene derivative is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the benzamide core or the thiophene ring, leading to different reduced products.

    Substitution: The methoxyl and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzamide derivatives and thiophene ring-reduced products.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing thiophene derivatives exhibit significant antitumor properties. The structural modifications in N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide may enhance its efficacy against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 0.78 to 18 nM in inhibiting cell proliferation, suggesting a promising avenue for further exploration in cancer therapy .

Antioxidant Properties

Studies have demonstrated that thiophene derivatives can possess antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The molecular docking studies of related compounds have indicated potential interactions with biological targets involved in oxidative stress pathways .

Neurological Disorders

The unique structure of this compound suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Studies on related compounds have shown a reduction in pro-inflammatory cytokines, indicating a possible mechanism for therapeutic action .

Case Studies

Study ReferenceCompound TestedFindings
Thiophene DerivativesSignificant antitumor activity with IC50 values between 0.78–18 nM in various cell lines.
Tetrahydrobenzo[b]thiophene DerivativesDemonstrated antioxidant activity and potential neuroprotective effects through molecular docking studies.

Mechanism of Action

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its effects.

Comparison with Similar Compounds

Key Structural Features

The target compound’s distinct features include:

  • Methoxytetrahydrothiophene ring : A saturated five-membered ring containing sulfur and an ether oxygen.
  • Methylthio group (-SMe) : A thioether substituent on the benzamide aromatic ring.

Comparisons with structurally related benzamides :

Compound Name Structure Molecular Weight Key Substituents Potential Applications Notes
N-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide () Tetrahydrofuran ring with hydroxyethoxy group 311.4 -OCH₂CH₂OH (hydroxyethoxy), -SMe Solubility modulation Differs in oxygen-rich tetrahydrofuran vs. sulfur-containing tetrahydrothiophene; hydroxyethoxy may enhance hydrophilicity .
N-Cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235291-05-0; ) Aromatic thiophene ring, cyclopropyl group Not provided -SMe, thiophene, cyclopropyl Bioactive molecules (unspecified) Thiophene’s aromaticity vs. saturated tetrahydrothiophene may alter electronic properties and metabolic stability .
Nitazoxanide () Nitrothiazole-substituted benzamide 327.2 -NO₂, thiazole Antiparasitic Nitro group enhances electrophilicity; thiazole vs. tetrahydrothiophene impacts ring planarity and target interactions .
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () Thiazole, trifluoromethylpyridine Not provided -SMe, thiazole, CF₃ Antiviral, anticancer Thioether linkage common in enzyme inhibitors; CF₃ group improves lipophilicity .
N-(Benzo[d]thiazol-2-yl)benzamide () Benzothiazole ring Not provided Benzothiazole Synthetic intermediates Benzothiazole’s rigidity vs. tetrahydrothiophene’s flexibility may affect binding kinetics .

Physicochemical Properties

  • Lipophilicity : The methylthio (-SMe) group increases lipophilicity compared to hydroxyl or methoxy substituents (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide). This could enhance membrane permeability but reduce aqueous solubility .

Functional Comparisons

  • Biological Activity : While direct data is absent, analogs with thioether linkages () are explored for antiviral and anticancer activity. The target’s methylthio group and methoxytetrahydrothiophene may similarly modulate enzyme binding or allosteric effects .
  • Metal Coordination : Unlike ’s N,O-bidentate directing group, the target’s methoxy and thioether groups may serve as weak ligands for transition metals, though less effectively than hydroxyl or amine groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group substitutions. For example, coupling agents like EDCl/HOBt may facilitate benzamide linkage formation, while thioether groups require controlled sulfur alkylation . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (often 0–60°C), and catalysts (e.g., palladium for cross-coupling). Chromatographic techniques (HPLC, TLC) are critical for monitoring reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry, particularly for the tetrahydrothiophene ring and methoxy groups . High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650 cm⁻¹) and thioether C-S (~700 cm⁻¹) . Purity should be validated via HPLC with UV/Vis detection .

Q. How do the compound’s functional groups influence its chemical reactivity?

  • Methodological Answer : The methoxy group on the tetrahydrothiophene ring is electron-donating, affecting electrophilic substitution patterns. The methylthio group on the benzamide may undergo oxidation to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH) . The tetrahydrothiophene’s sulfur atom can participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks in the tetrahydrothiophene region) can be addressed via 2D techniques (COSY, HSQC) to correlate proton and carbon shifts . Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR may resolve dynamic effects. Computational modeling (DFT) can predict chemical shifts for comparison .

Q. What strategies optimize yield in multi-step syntheses, particularly for scale-up?

  • Methodological Answer : Process optimization includes:

  • Stepwise quenching to isolate intermediates (e.g., using aqueous workups after amidation) .
  • Catalyst screening (e.g., Pd/C for hydrogenation steps) to reduce side reactions .
  • Flow chemistry for exothermic reactions (e.g., thioether formation) to enhance safety and reproducibility .
    Yield data from similar compounds (e.g., 29–83% in thiazolidinone derivatives) suggest solvent choice (THF vs. DCM) and stoichiometric ratios are critical .

Q. How can biological activity assays be designed to evaluate this compound’s interaction with protein targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzamide-thiophene hybrids show kinase inhibition) .
  • Assay Design : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic assays (e.g., ADP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine for kinases) .
  • Data Interpretation : Address false positives via counter-screens (e.g., cytotoxicity assays using MTT) .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. The methoxy and methylthio groups may enhance membrane permeability but reduce aqueous solubility .
  • Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Validate with in vitro assays (e.g., Ames test) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Differences may arise from polymorphism or impurities. Recrystallization in varying solvents (e.g., ethanol vs. ethyl acetate) can isolate stable polymorphs . Differential Scanning Calorimetry (DSC) confirms thermal behavior, while PXRD identifies crystalline phases .

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

  • Methodological Answer : Factors include:

  • Metabolic Stability : Hepatic cytochrome P450 enzymes may metabolize the methylthio or methoxy groups in vivo, reducing bioavailability .
  • Protein Binding : Serum albumin binding (measured via equilibrium dialysis) can limit free compound concentration .

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